SR 49059

描述

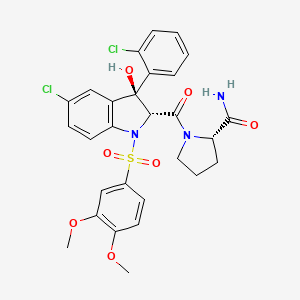

RELCOVAPTAN is a small molecule drug with a maximum clinical trial phase of II.

a nonpeptide vasopressin V1 receptor antagonist; structure given in first source

Structure

3D Structure

属性

IUPAC Name |

(2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27Cl2N3O7S/c1-39-23-12-10-17(15-24(23)40-2)41(37,38)33-21-11-9-16(29)14-19(21)28(36,18-6-3-4-7-20(18)30)25(33)27(35)32-13-5-8-22(32)26(31)34/h3-4,6-7,9-12,14-15,22,25,36H,5,8,13H2,1-2H3,(H2,31,34)/t22-,25-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBYCSRFKCEUSW-NAYZPBBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2C(C(C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCCC5C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2[C@H]([C@](C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCC[C@H]5C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27Cl2N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150375-75-0 | |

| Record name | SR 49059 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150375-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Relcovaptan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150375750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Relcovaptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RELCOVAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1GL8G6G0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of SR 49059 (Relcovaptan)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SR 49059, also known as Relcovaptan. This compound is a potent, selective, and orally active non-peptide antagonist of the vasopressin V1a receptor.[1][2][3] This document details its binding affinity, in vitro and in vivo pharmacology, and the signaling pathways it modulates, presenting data in a structured format for clarity and ease of comparison.

Core Mechanism of Action

This compound functions as a competitive antagonist at the arginine vasopressin (AVP) V1a receptor.[1] It binds with high affinity to the V1a receptor, preventing the endogenous ligand, AVP, from binding and initiating its downstream signaling cascade.[1][4] Importantly, this compound is devoid of any intrinsic agonistic activity, meaning it does not activate the receptor itself.[1][5] Its action is highly selective for the V1a receptor subtype, with significantly lower affinity for V2, V1b, and oxytocin receptors.[1]

The V1a receptor is a G protein-coupled receptor (GPCR) that, upon activation by AVP, couples to Gq/11 proteins. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C, respectively, leading to various physiological responses such as vasoconstriction, platelet aggregation, and hepatic glycogenolysis.[6] this compound effectively blocks these AVP-induced effects.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Binding Affinity (Ki) of this compound at Vasopressin Receptor Subtypes

| Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | Reference |

| V1a | Rat | Liver | 1.6 ± 0.2 | [1][7] |

| V1a | Human | Platelets | 1.1 - 6.3 | [1] |

| V1a | Human | Adrenals | 1.1 - 6.3 | [1] |

| V1a | Human | Myometrium | 1.1 - 6.3 | [1] |

| V2 | Bovine | - | >100 | [1] |

| V2 | Human | - | >100 | [1] |

| V1b | Human | - | >100 | [1] |

| Oxytocin | Rat | - | >100 | [1] |

| Oxytocin | Human | - | >100 | [1] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Species/System | Parameter | Value | Reference |

| AVP-induced Platelet Aggregation | Human | IC50 | 3.7 ± 0.4 nM | [1][8] |

| AVP-induced Contraction of Caudal Artery | Rat | pA2 | 9.42 | [1][5] |

Table 3: In Vivo Activity of this compound

| Model | Species | Administration | Dose | Effect | Reference |

| AVP-induced Pressor Response | Pithed Rat | Intravenous | - | Inhibition | [1] |

| AVP-induced Pressor Response | Conscious Normotensive Rat | Intravenous & Oral | 10 mg/kg p.o. | Inhibition with >8h duration | [1] |

| AVP-induced Skin Vasoconstriction | Human | Oral | 30 mg & 300 mg | Dose-dependent inhibition | [9][10] |

| AVP-induced Radial Artery Vasoconstriction | Human | Oral | 300 mg | Complete blockade | [9][10] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for vasopressin receptor subtypes.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the receptor of interest (e.g., rat liver for V1a, human platelets for V1a).

-

Incubation: A specific radioligand for the receptor (e.g., [3H]this compound or an iodinated AVP linear antagonist) is incubated with the prepared membranes.

-

Competition: Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter or gamma spectrometer.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is calculated and then converted to a Ki value using the Cheng-Prusoff equation.

-

AVP-Induced Platelet Aggregation Inhibition Assay

-

Objective: To assess the functional antagonist activity of this compound in a biologically relevant human system.

-

General Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human volunteers, and PRP is prepared by centrifugation.

-

Incubation: Aliquots of PRP are pre-incubated with various concentrations of this compound or vehicle control.

-

Aggregation Induction: Platelet aggregation is induced by the addition of a submaximal concentration of AVP.

-

Measurement: Aggregation is monitored over time using an aggregometer, which measures changes in light transmission through the PRP suspension.

-

Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the maximal aggregation response induced by AVP in the absence of the antagonist. The IC50 value is then determined.[8]

-

In Vivo Inhibition of AVP-Induced Pressor Response

-

Objective: To evaluate the in vivo efficacy and duration of action of this compound.

-

General Protocol:

-

Animal Model: Conscious, normotensive rats are used.

-

Drug Administration: this compound is administered either intravenously or orally (per os).

-

AVP Challenge: At various time points after this compound administration, a bolus of AVP is injected intravenously to induce a pressor (blood pressure increasing) response.

-

Blood Pressure Monitoring: Arterial blood pressure is continuously monitored.

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the AVP-induced pressor response compared to control animals. The duration of action is determined by the time course of this inhibition.[1]

-

Visualizations

Diagram 1: Vasopressin V1a Receptor Signaling Pathway and this compound Antagonism

Caption: this compound competitively blocks AVP binding to the V1a receptor.

Diagram 2: Experimental Workflow for Characterizing this compound

Caption: Workflow for this compound from in vitro studies to clinical trials.

References

- 1. JCI - Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Relcovaptan - Wikipedia [en.wikipedia.org]

- 4. ahajournals.org [ahajournals.org]

- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety, tolerability, and pharmacokinetics of this compound, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Effects of this compound, a new orally active and specific vasopressin V1 receptor antagonist, on vasopressin-induced vasoconstriction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SR 49059 (Relcovaptan)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 49059, also known as Relcovaptan, is a potent, selective, and orally active non-peptide antagonist of the vasopressin V1a receptor.[1][2] Developed by Sanofi, it has been investigated for its therapeutic potential in a variety of conditions, including dysmenorrhea, preterm labor, and Raynaud's disease.[2][3][4] This technical guide provides a comprehensive overview of the core scientific and clinical data available for this compound, including its chemical properties, mechanism of action, pharmacokinetics, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development efforts. Although its development appears to be discontinued, the data gathered on Relcovaptan remains a valuable resource for the study of V1a receptor antagonism.[5]

Chemical Properties and Structure

This compound is a complex heterocyclic molecule with the systematic IUPAC name (2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide.[2][6]

| Property | Value | Reference |

| Molecular Formula | C28H27Cl2N3O7S | [2][6][7] |

| Molar Mass | 620.50 g·mol−1 | [2][7] |

| CAS Number | 150375-75-0 | [2][6] |

| Synonyms | Relcovaptan, SR-49059 | [2][5] |

| Solubility | DMF: 5 mg/ml, DMSO: 5 mg/ml, Ethanol: 5 mg/ml | [8] |

Mechanism of Action

Relcovaptan is a selective antagonist of the arginine-vasopressin (AVP) V1a receptor, a G-protein-coupled receptor (GPCR).[1][3] It exhibits high affinity for both rat and human V1a receptors and is devoid of any intrinsic agonist activity.[1][9] The V1a receptor is primarily found on vascular smooth muscle cells, platelets, hepatocytes, and myometrial cells.[1][10]

Upon binding of AVP, the V1a receptor activates the Gq/11 family of G proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, including vasoconstriction, platelet aggregation, and uterine contractions.

This compound competitively blocks the binding of AVP to the V1a receptor, thereby inhibiting these downstream signaling events.[1][9] Its selectivity is a key feature, with significantly lower affinity for V1b, V2, and oxytocin receptors.[1][9][11]

Signaling Pathway of AVP at the V1a Receptor and Inhibition by this compound

Caption: V1a receptor signaling pathway and its inhibition by this compound.

Quantitative Preclinical Data

Table 1: In Vitro Binding Affinities (Ki)

| Receptor/Tissue | Species | Ki (nM) | Reference |

| V1a Receptor (Liver) | Rat | 1.6 ± 0.2 | [1][9][11] |

| V1a Receptor (Liver) | Human | 2.95 ± 0.64 | [12] |

| V1a Receptor (Platelets) | Human | 1.1 - 6.3 | [1][9][11] |

| V1a Receptor (Adrenals) | Human | 1.1 - 6.3 | [1][9][11] |

| V1a Receptor (Myometrium) | Human | 1.1 - 6.3 | [1][9][11] |

| V2 Receptor | Bovine/Human | >100 | [1][9][11] |

| V1b Receptor | Human | >100 | [1][9][11] |

| Oxytocin Receptor | Rat/Human | >100 | [1][9][11] |

Table 2: In Vitro Functional Activity

| Assay | Species/Tissue | Parameter | Value (nM) | Reference |

| AVP-induced Platelet Aggregation | Human | IC50 | 3.7 ± 0.4 | [1][9][11][13] |

| AVP-induced Caudal Artery Contraction | Rat | pA2 | 9.42 | [1][9][11] |

Table 3: In Vivo Efficacy in Animal Models

| Model | Route | Parameter | ED50 (µg/kg) | Reference |

| AVP-induced T-wave Elevation (Rabbit) | i.v. | Protection | 95 | [14] |

| AVP-induced Heart Rate Decrease (Rabbit) | i.v. | Protection | 30 | [14] |

Pharmacokinetics in Humans

A study in healthy male volunteers with repeated oral administration of this compound (1, 10, 100, 300, or 600 mg once daily for 7 days) revealed the following pharmacokinetic properties:

-

Steady State: Achieved on days 4-5.[13]

-

Accumulation: Moderate accumulation (1.8-2.4 fold).[13]

-

Half-life (t1/2): Approximately 32 hours.[13]

-

Cmax (at steady state): Ranged from 0.8 to 30 ng/ml.[13]

Clinical Studies

This compound has been evaluated in several clinical trials for various indications.

Table 4: Summary of Key Clinical Trial Data

| Indication | Study Design | Dose(s) | Key Findings | Reference |

| Preterm Labor | Double-blind, placebo-controlled | 400 mg single oral dose | Significantly inhibited uterine contractions compared to placebo (p=0.017). | [15] |

| Dysmenorrhea | Dose-related effect observed | 300 mg | Significantly more effective than placebo in reducing menstrual pain. | [4] |

| Essential Hypertension | Double-blind, placebo-controlled | 300 mg | Reduced the pressor response to hypertonic saline infusion but did not significantly lower basal blood pressure. | [10][16] |

| AVP-induced Vasoconstriction | Double-blind, placebo-controlled, crossover | 30 mg and 300 mg oral doses | Dose-dependently inhibited AVP-induced skin vasoconstriction. The 300 mg dose completely blocked AVP-induced radial artery vasoconstriction. | [17][18] |

Experimental Protocols

Radioligand Binding Assay for V1a Receptor Affinity

This protocol is a generalized representation based on the methodologies described in the cited literature.[12]

References

- 1. JCI - Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]

- 2. Relcovaptan - Wikipedia [en.wikipedia.org]

- 3. Non-peptide arginine-vasopressin antagonists: the vaptans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of SR49059, an orally active V1a vasopressin receptor antagonist, in the prevention of dysmenorrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relcovaptan - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Relcovaptan | C28H27Cl2N3O7S | CID 60943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding of [3H] this compound, a potent nonpeptide vasopressin V1a antagonist, to rat and human liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Safety, tolerability, and pharmacokinetics of this compound, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of this compound, a non-peptide antagonist of vasopressin V1a receptors, on vasopressin-induced coronary vasoconstriction in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of relcovaptan (this compound), an orally active vasopressin V1a receptor antagonist, on uterine contractions in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. ahajournals.org [ahajournals.org]

- 18. Effects of this compound, a new orally active and specific vasopressin V1 receptor antagonist, on vasopressin-induced vasoconstriction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SR 49059: A Selective Vasopressin V1a Receptor Antagonist

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

SR 49059, also known as Relcovaptan, is a potent, selective, and orally active non-peptide antagonist of the arginine vasopressin (AVP) V1a receptor.[1][2][3] Its high affinity and selectivity for the V1a subtype over V1b, V2, and oxytocin receptors have established it as a critical pharmacological tool for investigating the physiological and pathological roles of the V1a receptor.[1][4] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, pharmacological profile, and detailed experimental protocols for its characterization.

Core Chemical and Physical Properties

This compound is a complex synthetic molecule designed for high-affinity binding to the V1a receptor. Its chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| Chemical Name | (2S)-1-[[(2R,3S)-5-Chloro-3-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-hydroxy-1H-indol-2-yl]carbonyl]-2-pyrrolidinecarboxamide | [2] |

| Alternative Name | Relcovaptan | [2][5] |

| Molecular Formula | C28H27Cl2N3O7S | [2][6] |

| Molecular Weight | 620.50 g/mol | [2][6] |

| CAS Number | 150375-75-0 | [2] |

| Appearance | Solid | N/A |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | DMSO: 30 mM (18.61 mg/mL) | [2] |

Pharmacology and Mechanism of Action

V1a Receptor Antagonism

This compound functions as a competitive antagonist at the vasopressin V1a receptor.[1][7] It binds with high affinity to the receptor, preventing the endogenous ligand, arginine vasopressin (AVP), from binding and initiating downstream signaling.[1] Unlike peptide antagonists, this compound is a non-peptide molecule, which contributes to its oral bioavailability and favorable pharmacokinetic profile.[1][8] Importantly, it is devoid of any intrinsic agonistic activity.[1][4]

V1a Receptor Signaling Pathway

The V1a receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[9][10][11] Upon activation by AVP, this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9][10] This cascade mediates various physiological responses, including vasoconstriction, platelet aggregation, and hepatic glycogenolysis.[12][13] this compound blocks the initial step of this cascade by preventing AVP from activating the V1a receptor.

Caption: V1a receptor signaling cascade and the inhibitory action of this compound.

Pharmacological Profile: Quantitative Data

The efficacy and selectivity of this compound have been quantified across numerous in vitro and in vivo studies.

Table 1: Receptor Binding Affinity and Selectivity

This compound demonstrates high affinity for rat and human V1a receptors and is markedly selective over other related receptors.

| Receptor Target | Species | Tissue/System | Affinity Constant (Ki) | Reference |

| V1a Receptor | Rat | Liver Membranes | 1.6 ± 0.2 nM | [1][2][4] |

| V1a Receptor | Human | Liver Membranes | 2.95 ± 0.64 nM | [14] |

| V1a Receptor | Human | Platelets, Adrenals, Myometrium | 1.1 - 6.3 nM | [1][2][4] |

| V1b Receptor | Human | Recombinant | >100-fold lower affinity than V1a | [1][4] |

| V2 Receptor | Human, Bovine | Recombinant/Kidney | >100-fold lower affinity than V1a | [1][4] |

| Oxytocin Receptor | Human, Rat | Uterus/Mammary Gland | >100-fold lower affinity than V1a | [1][4] |

Table 2: In Vitro Functional Antagonism

Functional assays confirm the potent antagonist activity of this compound.

| Assay | Species | System/Tissue | Parameter | Value | Reference |

| AVP-Induced Platelet Aggregation | Human | Platelet-Rich Plasma | IC50 | 3.7 ± 0.4 nM | [1][2][4] |

| AVP-Induced Caudal Artery Contraction | Rat | Isolated Caudal Artery | pA2 | 9.42 | [1][4] |

| AVP-Induced Uterine Artery Contraction | Human | Isolated Uterine Arteries | pA2 | 9.84 | [15] |

Table 3: Human Pharmacokinetic Parameters (Oral Administration)

Clinical studies in healthy volunteers have characterized the pharmacokinetic profile of this compound.

| Oral Dose | Parameter | Mean Value | Reference |

| 25 mg | Cmax | 62.0 ng/mL (Period 1); 34.4 ng/mL (Period 2) | [16] |

| 75 mg | Cmax | 163.7 ng/mL (Period 1); 116.7 ng/mL (Period 2) | [16] |

| 200 mg | Cmax | 468.0 ng/mL (Period 1); 418.0 ng/mL (Period 2) | [16] |

| 25 - 200 mg | Tmax | ~1 hour | [16] |

| 1 - 600 mg (repeated dose) | Cmax | 0.8 - 30 ng/mL | [17] |

Period 1 and 2 refer to two different study periods with vasopressin and oxytocin as agonists, respectively.[16]

Key Experimental Protocols and Workflows

Detailed methodologies are essential for reproducing and building upon existing research.

Protocol: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the V1a receptor using tritiated this compound ([³H]this compound).

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Homogenize fresh or frozen tissue (e.g., rat liver, human platelets) in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the pellet in assay buffer.[7]

-

Assay Components:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Radioligand: [³H]this compound (e.g., at a final concentration of 0.5 - 1.0 nM).[14]

-

Competitor: Unlabeled this compound or other test compounds, serially diluted (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Non-specific Binding: Determined in the presence of a high concentration of unlabeled AVP (e.g., 1 µM).[7]

-

-

Incubation: In a 96-well plate, combine membrane protein (20-50 µg), radioligand, and competitor/buffer to a final volume of 200 µL. Incubate for 60 minutes at 25°C.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate (e.g., MultiScreen HTS) using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl).[18]

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]

Protocol: In Vitro AVP-Induced Platelet Aggregation Assay

This functional assay measures the ability of this compound to inhibit AVP-induced platelet aggregation.

Detailed Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Collect whole human blood into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). Centrifuge the blood at low speed (e.g., 150 x g) for 15 minutes at room temperature. Carefully collect the upper layer, which is the PRP.

-

Assay Procedure:

-

Pre-warm PRP aliquots to 37°C in an aggregometer cuvette with a stir bar.

-

Add this compound (at various concentrations) or vehicle (e.g., DMSO) to the PRP and incubate for 5 minutes.

-

Initiate aggregation by adding a sub-maximal concentration of AVP (e.g., 50 nM).[17]

-

Monitor the change in light transmittance for 5-10 minutes. An increase in light transmittance corresponds to platelet aggregation.

-

-

Data Analysis: Determine the maximal aggregation response for each concentration of this compound. Calculate the percentage inhibition relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound and fit the curve to determine the IC₅₀ value.[1]

Protocol: In Vivo Pressor Response Assay (Conscious Rat Model)

This in vivo assay assesses the ability of this compound to block the increase in blood pressure induced by an exogenous AVP challenge.

Caption: Workflow for an in vivo vasopressin pressor response assay.

Detailed Methodology:

-

Animal Preparation: Use adult male normotensive rats (e.g., Sprague-Dawley). Surgically implant a catheter in the carotid artery or femoral artery for direct blood pressure measurement, or use a telemetry device for continuous monitoring.

-

Dosing:

-

AVP Challenge: Administer a bolus i.v. injection of AVP at a dose known to produce a consistent, submaximal pressor response.

-

Measurement: Continuously record arterial blood pressure before and after the AVP challenge.

-

Data Analysis: Measure the peak increase in mean arterial pressure (MAP) following the AVP challenge. Calculate the percentage inhibition of the pressor response in the this compound-treated groups compared to the vehicle-treated group. A dose-response curve can be generated to calculate the ED₅₀ (the dose required to produce 50% of the maximal inhibition).[7]

Summary and Conclusion

This compound is a highly potent and selective non-peptide V1a receptor antagonist with proven oral activity in both preclinical and clinical settings.[1][17][19] Its well-characterized pharmacological profile makes it an invaluable tool for elucidating the role of vasopressin in cardiovascular regulation, uterine activity, and central nervous system functions.[15][16][20] The data and protocols presented in this guide offer a robust framework for researchers and drug developers working with this compound, facilitating further exploration into the therapeutic potential of selective V1a receptor antagonism.

References

- 1. JCI - Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]

- 2. This compound | Vasopressin Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Entactogen - Wikipedia [en.wikipedia.org]

- 6. This compound - MedChem Express [bioscience.co.uk]

- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 8. Effects of this compound, a non-peptide antagonist of vasopressin V1a receptors, on vasopressin-induced coronary vasoconstriction in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]

- 10. scbt.com [scbt.com]

- 11. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 12. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Binding of [3H] this compound, a potent nonpeptide vasopressin V1a antagonist, to rat and human liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of the vasopressin V1a receptor antagonist, this compound, on the response of human uterine arteries to vasopressin and other vasoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitory effects of this compound on oxytocin-and vasopressin-induced uterine contractions in non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Safety, tolerability, and pharmacokinetics of this compound, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Effects of this compound, a new orally active and specific vasopressin V1 receptor antagonist, on vasopressin-induced vasoconstriction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | The Non-Peptide Arginine-Vasopressin v1a Selective Receptor Antagonist, SR49059, Blocks the Rewarding, Prosocial, and Anxiolytic Effects of 3,4-Methylenedioxymethamphetamine and Its Derivatives in Zebra Fish [frontiersin.org]

SR 49059: A Technical Guide to a Potent and Selective Vasopressin V1a Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 49059, also known as relcovaptan, is a potent, orally active, and selective non-peptide antagonist of the vasopressin V1a receptor. This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the V1a receptor signaling pathway and relevant experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and development, with a particular interest in the vasopressin system.

Introduction

Arginine vasopressin (AVP) is a neurohormone with diverse physiological functions, including regulation of blood pressure, platelet aggregation, and uterine contraction, primarily mediated through the V1a receptor.[1] The development of selective V1a receptor antagonists has been a significant area of research for their potential therapeutic applications in cardiovascular diseases, dysmenorrhea, and other conditions. This compound emerged from these efforts as a highly potent and selective non-peptide antagonist, demonstrating a strong affinity for both rat and human V1a receptors.[1][2] Its oral bioavailability represented a significant advancement over earlier peptide-based antagonists.[1]

Discovery and Development

This compound was developed by Sanofi Recherche through the chemical optimization of a lead molecule identified via random screening.[3] The research aimed to create a non-peptide antagonist with high affinity, selectivity, and oral activity.

Preclinical Development

Preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological profile. In vitro studies demonstrated its high binding affinity for the V1a receptor in various tissues and its potent inhibition of AVP-induced functional responses.[1][2] In vivo studies in animal models, such as rats and rabbits, confirmed its ability to antagonize the pressor and vasoconstrictive effects of AVP after both intravenous and oral administration, highlighting its long duration of action.[1][4][5]

Clinical Development

Phase I clinical trials were conducted in healthy human volunteers to assess the safety, tolerability, and pharmacokinetics of this compound.[6][7] These studies confirmed its dose-dependent antagonist effects on AVP-induced platelet aggregation and vasoconstriction.[7][8] The compound was well-tolerated at the tested doses.[6]

Mechanism of Action

This compound acts as a competitive antagonist at the vasopressin V1a receptor.[1] The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation by AVP, couples to Gq/11 proteins.[9] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to various physiological responses such as smooth muscle contraction.[9][10] this compound competitively blocks the binding of AVP to the V1a receptor, thereby inhibiting this signaling pathway and the subsequent physiological effects.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.

Table 1: In Vitro Binding Affinities (Ki) of this compound

| Tissue/Cell Line | Species | Ki (nM) | Reference |

| Liver | Rat | 1.6 ± 0.2 | [1][11] |

| Platelets | Human | 1.1 - 6.3 | [1][11] |

| Adrenals | Human | 1.1 - 6.3 | [1][11] |

| Myometrium | Human | 1.1 - 6.3 | [1][11] |

| Kidney | Rat | 1.48 ± 0.16 | [12] |

Table 2: In Vitro Functional Antagonism of this compound

| Assay | Species/Tissue | Parameter | Value | Reference |

| AVP-induced Platelet Aggregation | Human | IC50 (nM) | 3.7 ± 0.4 | [1][11] |

| AVP-induced Caudal Artery Contraction | Rat | pA2 | 9.42 | [1][3] |

Table 3: Human Pharmacokinetic Parameters of this compound

| Dose | Cmax (ng/mL) | t1/2 (hours) | AUC | Reference |

| 1 - 600 mg (repeated oral) | 0.8 - 30 | ~32 | Not Specified | [6] |

Experimental Protocols

V1a Receptor Binding Assay

This protocol describes a method for determining the binding affinity of this compound to the V1a receptor in rat liver membranes.

-

Membrane Preparation:

-

Homogenize fresh rat liver tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.

-

-

Binding Reaction:

-

In a final volume of 250 µL, incubate the membrane preparation with a radiolabeled V1a receptor ligand (e.g., [3H]this compound or a suitable iodinated peptide antagonist).

-

Add increasing concentrations of unlabeled this compound to compete for binding.

-

Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of an unlabeled V1a agonist or antagonist.

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Analyze the competition binding data using non-linear regression to calculate the Ki value of this compound.

-

AVP-Induced Platelet Aggregation Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on AVP-induced human platelet aggregation.

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed to obtain PRP.

-

-

Aggregation Measurement:

-

Use an aggregometer to monitor changes in light transmission through the PRP, which corresponds to platelet aggregation.

-

Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time.

-

Initiate platelet aggregation by adding a submaximal concentration of Arginine Vasopressin (AVP).

-

-

Data Analysis:

-

Measure the maximum aggregation response for each concentration of this compound.

-

Calculate the percentage inhibition of AVP-induced aggregation at each this compound concentration.

-

Determine the IC50 value of this compound by fitting the data to a dose-response curve.

-

In Vivo Pressor Response Assay in Rats

This protocol describes a method to evaluate the in vivo efficacy of this compound in antagonizing the pressor effects of AVP in rats.

-

Animal Preparation:

-

Use adult male rats (e.g., Sprague-Dawley).

-

Anesthetize the rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

-

Experimental Procedure:

-

Allow the animal to stabilize after surgery.

-

Administer this compound or vehicle control either intravenously or orally at various doses.

-

After a specified pre-treatment time, administer a bolus intravenous injection of AVP to induce a pressor response.

-

Continuously monitor and record the mean arterial blood pressure.

-

-

Data Analysis:

-

Measure the peak increase in mean arterial blood pressure following AVP administration in both control and this compound-treated animals.

-

Calculate the percentage inhibition of the AVP-induced pressor response for each dose of this compound.

-

Determine the dose-response relationship for the antagonist effect of this compound.

-

Visualizations

Signaling Pathway

Caption: V1a Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflows

Caption: Workflow for V1a Receptor Binding Assay.

Caption: Workflow for Platelet Aggregation Inhibition Assay.

Conclusion

This compound is a well-characterized, potent, and selective non-peptide antagonist of the vasopressin V1a receptor with demonstrated oral activity. Its discovery and development have provided a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the vasopressin V1a receptor. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the therapeutic potential of this compound and similar V1a antagonists is warranted in various clinical settings.

References

- 1. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 4. JCI - Citations to Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]

- 5. Effects of this compound, a non-peptide antagonist of vasopressin V1a receptors, on vasopressin-induced coronary vasoconstriction in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety, tolerability, and pharmacokinetics of this compound, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound, a new orally active and specific vasopressin V1 receptor antagonist, on vasopressin-induced vasoconstriction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 10. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 11. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Autoradiographic localization of vasopressin V1a receptors in the rat kidney using [3H]-SR 49059 - PubMed [pubmed.ncbi.nlm.nih.gov]

Relcovaptan: A Technical Guide for Vasopressin V1a Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relcovaptan (also known as SR-49059) is a potent and selective, non-peptide antagonist of the vasopressin V1a receptor.[1] Arginine vasopressin (AVP) plays a crucial role in regulating various physiological processes, including blood pressure, social behavior, and uterine contractility, primarily through its interaction with V1a, V1b, and V2 receptors.[2] The selectivity of Relcovaptan for the V1a receptor subtype makes it an invaluable tool for elucidating the specific roles of this receptor in health and disease. This technical guide provides an in-depth overview of Relcovaptan, including its mechanism of action, quantitative data, detailed experimental protocols for its use in research, and visualizations of relevant pathways and workflows.

Core Mechanism of Action

Relcovaptan exerts its effects by competitively binding to the vasopressin V1a receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding of the endogenous ligand, arginine vasopressin. This blockade inhibits the downstream signaling cascade initiated by V1a receptor activation.

The V1a receptor is coupled to the Gq/11 family of G-proteins. Upon AVP binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and activation of PKC mediate the physiological effects associated with the V1a receptor, such as smooth muscle contraction. Relcovaptan, by blocking the initial binding of AVP, prevents this entire signaling cascade.

Quantitative Data

The following tables summarize the available quantitative data for Relcovaptan, providing key parameters for its use in experimental settings.

Table 1: In Vitro Binding Affinity and Potency of Relcovaptan

| Parameter | Value | Species | Receptor | Assay Type | Reference |

| Ki | 0.19 nM | Human | V1a | Radioligand Binding | AAT Bioquest |

| Ki | 0.52 nM | Rat | V1a | Radioligand Binding | AAT Bioquest |

| Ki | 0.7 nM | Human | V1a | Radioligand Binding | AAT Bioquest |

| Ki | 0.85 nM | Rat | V1a | Radioligand Binding | AAT Bioquest |

| Ki | 1.48 nM | Human | V1a | Radioligand Binding | AAT Bioquest |

| IC50 | 3.7 nM | Human | V1a | AVP-induced platelet aggregation | [3] |

Table 2: Pharmacokinetic Parameters of Relcovaptan in Healthy Male Volunteers (Repeated Oral Administration for 7 days)

| Dose | Cmax (ng/mL) | Tmax (hr) | Half-life (t1/2) (hr) | AUC | Bioavailability |

| 1 mg | Not specified | Not specified | Not specified | Not specified | Not specified |

| 10 mg | Dose-proportional increase observed | Not specified | Not specified | Dose-proportional increase observed | Orally active |

| 100 mg | Dose-proportional increase observed | Not specified | Not specified | Dose-proportional increase observed | Orally active |

| 300 mg | Dose-proportional increase observed | Not specified | Not specified | Dose-proportional increase observed | Orally active |

| 600 mg | Dose-proportional increase observed | Not specified | Not specified | Dose-proportional increase observed | Orally active |

| Data from a study in healthy male volunteers who received oral doses of 1, 10, 100, 300, or 600 mg of SR 49059 once daily for 7 days. A steady-state level of inhibition was observed from Day 4.[3] |

Experimental Protocols

Detailed methodologies for key experiments involving the characterization of Relcovaptan as a V1a receptor antagonist are provided below.

Radioligand Binding Assay for V1a Receptor

Objective: To determine the binding affinity (Ki) of Relcovaptan for the V1a receptor.

Materials:

-

Cell membranes expressing the human V1a receptor (e.g., from CHO or HEK293 cells)

-

Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP)

-

Unlabeled Relcovaptan (SR-49059)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid and counter

-

Filtration manifold

Procedure:

-

Membrane Preparation: Prepare a homogenous suspension of cell membranes expressing the V1a receptor in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of Relcovaptan:

-

A fixed concentration of [3H]-AVP (typically at or below its Kd value).

-

Increasing concentrations of unlabeled Relcovaptan (e.g., 10-11 M to 10-5 M).

-

A fixed amount of V1a receptor-containing cell membranes.

-

For total binding, omit unlabeled Relcovaptan.

-

For non-specific binding, add a high concentration of unlabeled AVP (e.g., 1 µM).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Relcovaptan.

-

Determine the IC50 value (the concentration of Relcovaptan that inhibits 50% of the specific binding of [3H]-AVP) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

Objective: To determine the functional antagonist activity of Relcovaptan by measuring its ability to inhibit AVP-induced intracellular calcium release.

Materials:

-

Cells stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Probenecid (optional, to prevent dye leakage)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Arginine Vasopressin (AVP)

-

Relcovaptan (SR-49059)

-

96-well or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating: Seed the V1a-expressing cells into the microplates and grow to confluence.

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in assay buffer, potentially including probenecid.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Preparation: Prepare serial dilutions of Relcovaptan in assay buffer. Prepare a stock solution of AVP at a concentration that will elicit a submaximal response (e.g., EC80).

-

Antagonist Incubation: Add the different concentrations of Relcovaptan to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Measurement:

-

Place the cell plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject the AVP solution into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 90-120 seconds).

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the peak response against the log concentration of Relcovaptan.

-

Determine the IC50 value, which is the concentration of Relcovaptan that inhibits 50% of the AVP-induced calcium response.

-

Visualizations

Vasopressin V1a Receptor Signaling Pathway

Caption: Vasopressin V1a receptor signaling pathway and the inhibitory action of Relcovaptan.

Experimental Workflow for V1a Antagonist Characterization

Caption: A typical experimental workflow for the characterization of a V1a receptor antagonist like Relcovaptan.

Logical Relationship of Relcovaptan

Caption: Logical classification of Relcovaptan within the broader context of vasopressin receptor antagonists.

References

- 1. Pharmacokinetics, pharmacodynamics and safety of tolvaptan, a novel, oral, selective nonpeptide AVP V2-receptor antagonist: results of single- and multiple-dose studies in healthy Japanese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-peptide arginine-vasopressin antagonists: the vaptans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, tolerability, and pharmacokinetics of this compound, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

SR 49059: A Technical Guide to its Vasopressin Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective vasopressin V1a receptor antagonist, SR 49059. The document summarizes its binding affinity for the V1a, V1b, and V2 receptor subtypes, details the experimental protocols used to determine these affinities, and visualizes the associated signaling pathways.

Quantitative Binding Affinity Data

This compound demonstrates a high and selective affinity for the vasopressin V1a receptor. The following table summarizes the quantitative data on the binding affinity of this compound for human vasopressin receptor subtypes.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Species/Tissue | Reference |

| V1a | This compound | Ki | 1.1 - 6.3 | Human platelets, adrenals, myometrium | [1][2] |

| This compound | Ki | 1.6 ± 0.2 | Rat liver | [1][2] | |

| This compound | IC50 | 3.7 ± 0.4 | Human platelet aggregation | [1][2] | |

| V1b | This compound | Ki | >100 | Human | [1][2] |

| V2 | This compound | Ki | >100 | Human, Bovine | [1][2] |

*Affinity for V1b and V2 receptors is reported to be at least two orders of magnitude lower than for the V1a receptor.[1][2] Precise Ki values are not consistently reported in the literature, indicating significantly weaker binding.

Experimental Protocols

The binding affinity of this compound for vasopressin receptors is primarily determined using radioligand binding assays. Below is a detailed methodology for a typical competitive binding assay.

Radioligand Binding Assay for Vasopressin Receptors

Objective: To determine the inhibition constant (Ki) of a test compound (this compound) for vasopressin V1a, V1b, or V2 receptors.

Materials:

-

Receptor Source: Cell membrane preparations from cell lines stably expressing the human V1a, V1b, or V2 receptor (e.g., CHO, HEK293 cells), or tissue homogenates known to express the target receptor (e.g., rat liver for V1a).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Arginine Vasopressin ([3H]-AVP)).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of unlabeled arginine vasopressin (AVP) or another suitable ligand.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a vacuum filtration manifold.

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest to a high density.

-

Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

-

Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer or similar method.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, set up the assay in triplicate for each concentration of the test compound.

-

To each well, add a fixed amount of the membrane preparation (e.g., 20-50 µg of protein).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Add a fixed concentration of the radioligand (typically at or near its Kd value).

-

For the determination of total binding, add only the radioligand and membrane preparation.

-

For the determination of non-specific binding, add the radioligand, membrane preparation, and a saturating concentration of the unlabeled reference compound (e.g., 1 µM AVP).

-

Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with an appropriate scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of the competitor).

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the V1a, V1b, and V2 vasopressin receptors, as well as a typical experimental workflow for a radioligand binding assay.

References

SR 49059: An In-Depth Technical Guide to its In Vitro Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of SR 49059 (also known as Relcovaptan), a potent and selective non-peptide antagonist of the vasopressin V1a receptor. This document summarizes key binding affinity data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Quantitative Data

The binding affinity of this compound for vasopressin and oxytocin receptors has been extensively characterized across various species and tissues. The following tables summarize the key quantitative data from in vitro studies, demonstrating its high affinity and selectivity for the V1a receptor.

Table 1: this compound Binding Affinity (Ki) for Vasopressin V1a Receptors

| Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| Rat | Liver | [3H]AVP | 1.6 ± 0.2 | [1][2][3] |

| Human | Liver | [3H]AVP | Not specified | [1] |

| Human | Platelets | [3H]AVP | 1.1 - 6.3 | [1][2] |

| Human | Adrenals | [3H]AVP | 1.1 - 6.3 | [1][2] |

| Human | Myometrium | [3H]AVP | 1.1 - 6.3 | [1][2] |

| Human | Vascular Smooth Muscle Cells | [125I]-linear AVP antagonist | 1.4 ± 0.3 | [4][5][6] |

Table 2: this compound Dissociation Constant (Kd) for V1a Receptors

| Species | Tissue | Radioligand | Kd (nM) | Reference |

| Rat | Liver Membranes | [3H]this compound | 0.63 ± 0.13 | [7] |

| Human | Liver Membranes | [3H]this compound | 2.95 ± 0.64 | [7] |

Table 3: this compound Functional Antagonism (IC50 and pA2)

| Assay | Species | Tissue/Cell Line | Agonist | IC50 (nM) / pA2 | Reference |

| Platelet Aggregation | Human | Platelets | AVP | 3.7 ± 0.4 | [1][8] |

| Ca2+ Increase | Human | Vascular Smooth Muscle Cells | AVP | 0.41 ± 0.06 | [4][5] |

| Mitogenic Effects | Human | Vascular Smooth Muscle Cells | AVP (100 nM) | 0.83 ± 0.04 | [4][5] |

| Caudal Artery Contraction | Rat | Caudal Artery | AVP | 9.42 (pA2) | [1][8] |

| Uterine Artery Contraction | Human | Uterine Arteries | AVP | 9.84 (pA2) | [9] |

Table 4: this compound Binding Affinity for Other Receptors

| Receptor Subtype | Species | Ki (nM) | Selectivity (fold vs. V1a) | Reference |

| Vasopressin V2 | Bovine, Human | >100 | >100 | [1] |

| Vasopressin V1b | Human | >100 | >100 | [1] |

| Oxytocin | Rat, Human | >100 | >100 | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's in vitro binding affinity.

Radioligand Binding Assays

Radioligand binding studies were crucial in determining the affinity (Ki) and dissociation constant (Kd) of this compound for the V1a receptor.

1. Membrane Preparation:

-

Tissues such as rat or human liver were homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate was centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant was then centrifuged at a high speed to pellet the membrane fraction.

-

The final membrane pellet was resuspended in a suitable assay buffer.

2. Binding Reaction:

-

Membrane preparations were incubated with a specific radioligand, such as [3H]this compound or [3H]AVP.

-

The incubation was carried out in the presence of various concentrations of unlabeled this compound to determine its competitive binding affinity.

-

The reaction was typically performed at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The binding reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

The filters were washed with ice-cold buffer to remove unbound radioligand.

4. Quantification of Radioactivity:

-

The radioactivity trapped on the filters, representing the bound radioligand, was quantified using a liquid scintillation counter.

5. Data Analysis:

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding was calculated by subtracting non-specific binding from total binding.

-

Ki and Kd values were determined by non-linear regression analysis of the competition or saturation binding data, respectively.

Functional Assays

Functional assays were employed to assess the antagonist activity of this compound by measuring its ability to inhibit the physiological response induced by vasopressin.

1. Platelet Aggregation Assay:

-

Platelet-rich plasma was prepared from human blood samples.

-

Platelet aggregation was induced by the addition of arginine vasopressin (AVP).

-

The ability of this compound to inhibit AVP-induced platelet aggregation was measured using an aggregometer.

-

IC50 values were calculated from the concentration-response curves.

2. Calcium Mobilization Assay:

-

Cultured cells, such as human vascular smooth muscle cells, were loaded with a calcium-sensitive fluorescent dye.

-

The cells were then stimulated with AVP in the presence or absence of this compound.

-

Changes in intracellular calcium concentration were monitored using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

IC50 values were determined from the inhibition of the AVP-induced calcium response.

3. Schild Analysis:

-

This method was used to determine the pA2 value, a measure of the potency of a competitive antagonist.[10]

-

Concentration-response curves for an agonist (e.g., AVP) were generated in the absence and presence of multiple fixed concentrations of the antagonist (this compound).

-

The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) was calculated for each antagonist concentration.

-

A Schild plot was constructed by plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration.

-

For a competitive antagonist, the slope of the Schild plot should be close to 1, and the x-intercept provides the pA2 value.[10]

Visualizations

Signaling Pathway

Caption: V1a receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow

Caption: General workflow for a radioligand binding assay.

Logical Relationship

Caption: Logical workflow for determining pA2 using Schild analysis.

References

- 1. JCI - Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]

- 2. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Effect of SR-49059, a vasopressin V1a antagonist, on human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Binding of [3H] this compound, a potent nonpeptide vasopressin V1a antagonist, to rat and human liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 9. Effects of the vasopressin V1a receptor antagonist, this compound, on the response of human uterine arteries to vasopressin and other vasoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

SR 49059 (Relcovaptan): A Technical Guide to Oral Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 49059, also known as Relcovaptan, is a potent and selective non-peptide antagonist of the vasopressin V1a receptor.[1] It exhibits high affinity for both rat and human V1a receptors and has been investigated for its therapeutic potential in various conditions.[1] This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetics of this compound, compiled from available preclinical and clinical data. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this compound.

Pharmacokinetic Profile

This compound has been demonstrated to be orally active in both preclinical and clinical settings.[1][2] Pharmacokinetic studies in healthy human volunteers have provided key insights into its absorption, distribution, and elimination characteristics following oral administration.

Data Presentation: Pharmacokinetics of this compound in Healthy Male Volunteers

The following table summarizes the pharmacokinetic parameters of this compound after single and repeated oral administration in healthy male subjects.

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Accumulation Fold (Day 7 vs. Day 1) |

| 1 | 0.8 | ~1 | 32 | 1.8 - 2.4 |

| 10 | 3.1 | ~1 | 32 | 1.8 - 2.4 |

| 100 | 11.2 | ~1 | 32 | 1.8 - 2.4 |

| 300 | 20.1 | ~1 | 32 | 1.8 - 2.4 |

| 600 | 30.0 | ~1 | 32 | 1.8 - 2.4 |

Data compiled from a study in healthy male volunteers receiving oral doses for 7 days. Cmax and Tmax are approximate values observed after the first dose. The half-life and accumulation were determined at steady state.[3]

Steady state plasma levels of this compound were achieved by days 4-5 of repeated oral administration. The compound shows a moderate accumulation of 1.8 to 2.4-fold.[3] The long half-life of approximately 32 hours supports a once-daily dosing regimen.[3]

While preclinical studies in rats suggest good oral bioavailability, with effective oral doses being about 10 times higher than intravenous doses, a precise value for the absolute oral bioavailability in humans has not been reported in the reviewed literature.[2]

Experimental Protocols

Human Pharmacokinetic Study

A study was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[3]

Study Design:

-

A double-blind, placebo-controlled, ascending repeated-dose study.[3]

-

Fifty healthy non-smoking male subjects were divided into five groups of ten (eight receiving this compound and two receiving placebo in each group).[3]

-

Oral doses of 1, 10, 100, 300, or 600 mg of this compound were administered once daily for 7 days.[3]

Pharmacokinetic Sampling:

-

Blood samples were collected at various time points after drug administration to determine the plasma concentrations of this compound.

Analytical Method:

-

While the specific analytical method for plasma concentration determination was not detailed in the available literature, such studies typically employ validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) methods.

Preclinical In Vivo Studies

In vivo studies in rats were conducted to assess the V1a antagonist activity of this compound.[2]

Vehicle for Administration:

-

For intravenous injections, this compound was solubilized in an aqueous 10% DMSO solution.[2]

-

For oral administration (per os), this compound was suspended in 5% gum arabic.[2]

Visualizations

Vasopressin V1a Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of vasopressin (AVP) to its V1a receptor, leading to various physiological responses. This compound acts by competitively blocking this initial binding step.

References

SR 49059: A Preclinical In-depth Analysis of a Potent and Selective Vasopressin V1a Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research findings for SR 49059, a potent, selective, and orally active nonpeptide antagonist of the arginine-vasopressin (AVP) V1a receptor. The data presented herein summarizes its biochemical and pharmacological properties, and its potential therapeutic applications based on various in vitro and in vivo studies.

Core Quantitative Data Summary

The following tables provide a structured summary of the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

| Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | Reference |

| V1a | Rat | Liver Membranes | 1.6 ± 0.2 | [1] |

| V1a | Human | Platelets | 1.1 - 6.3 | [1] |

| V1a | Human | Adrenals | 1.1 - 6.3 | [1] |

| V1a | Human | Myometrium | 1.1 - 6.3 | [1] |

| V2 | Bovine | - | >100 | [2][3] |

| V2 | Human | - | >100 | [2][3] |

| V1b | Human | - | >100 | [2][3] |

| Oxytocin | Rat | - | >100 | [2][3] |

| Oxytocin | Human | - | >100 | [2][3] |

Table 2: In Vitro Functional Antagonist Activity

| Assay | Species | Tissue | Parameter | Value | Reference |

| AVP-induced Contraction | Rat | Caudal Artery | pA2 | 9.42 | [2][3] |

| AVP-induced Platelet Aggregation | Human | Platelets | IC50 (nM) | 3.7 ± 0.4 | [2][3] |

Table 3: In Vivo Efficacy in a Pithed Rat Model

| Administration Route | Dose | Effect | Duration of Action | Reference |

| Intravenous | - | Inhibition of pressor response to exogenous AVP | - | [2][3] |

| Per Os (Oral) | 10 mg/kg | Inhibition of pressor response to exogenous AVP | > 8 hours | [2][3] |

Key Preclinical Research Findings

This compound has demonstrated significant therapeutic potential in a range of preclinical models, primarily centered around its ability to selectively block the V1a receptor.

Neuroprotection in Brain Injury Models

Preclinical studies have consistently shown the neuroprotective effects of this compound in various models of acute brain injury. Treatment with this compound has been found to reduce brain edema and infarct volume following ischemic stroke.[4] In models of intracerebral hemorrhage (ICH) and traumatic brain injury (TBI), administration of this V1a receptor blocker also resulted in a reduction of brain edema.[4] A key mechanism underlying these protective effects appears to be the upregulation of aquaporin-4 (AQP-4) in the brain, which plays a crucial role in water homeostasis.[4]

Modulation of Psychoactive Substance Effects

Research in zebrafish models has revealed that this compound can block the rewarding, prosocial, and anxiolytic effects of 3,4-methylenedioxymethamphetamine (MDMA) and its derivatives.[5] This suggests an involvement of the vasopressin system in the behavioral effects of these substances.[5] The administration of MDMA was shown to increase the brain release of isotocin (the fish analogue of oxytocin), an effect that was attenuated by co-administration with this compound.[5]

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for various vasopressin and oxytocin receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes were prepared from rat liver and human platelets, adrenals, and myometrium.

-

Radioligand Binding: Assays were performed using a radiolabeled ligand specific for each receptor subtype.

-

Incubation: Membranes were incubated with the radioligand in the presence of increasing concentrations of this compound.

-

Separation and Counting: Bound and free radioligand were separated by filtration, and the radioactivity of the filters was measured using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) was calculated from the concentration-response curves.

AVP-Induced Rat Caudal Artery Contraction Assay

Objective: To assess the functional antagonist activity of this compound on V1a receptors in vascular smooth muscle.

Methodology:

-

Tissue Preparation: Rings of rat caudal artery were mounted in organ baths containing a physiological salt solution.

-

Contraction Induction: Cumulative concentration-response curves to arginine-vasopressin (AVP) were obtained.

-

Antagonist Incubation: The artery rings were incubated with various concentrations of this compound for a predetermined period.

-

Repeat AVP Curve: A second cumulative concentration-response curve to AVP was generated in the presence of this compound.

-

Data Analysis: The pA2 value, a measure of antagonist potency, was determined from the rightward shift of the AVP concentration-response curve.

In Vivo Inhibition of AVP-Induced Pressor Response in Pithed Rats

Objective: To evaluate the in vivo efficacy and duration of action of this compound.

Methodology:

-

Animal Preparation: Rats were pithed to eliminate central nervous system influences on blood pressure.

-

Drug Administration: this compound was administered either intravenously or orally at various doses.

-

AVP Challenge: At different time points after this compound administration, a bolus injection of AVP was given to induce a pressor response.

-

Blood Pressure Monitoring: Arterial blood pressure was continuously monitored.

-

Data Analysis: The inhibitory effect of this compound on the AVP-induced pressor response was quantified and the duration of action was determined.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound as a V1a receptor antagonist.

Caption: General workflow for the preclinical evaluation of this compound.

References